6,8-Dichloro-octanoate

Catalog No.
S1799470
CAS No.
41443-60-1
M.F
C₈H₁₄Cl₂O₂
M. Wt
213.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-octanoate

CAS Number

41443-60-1

Product Name

6,8-Dichloro-octanoate

Molecular Formula

C₈H₁₄Cl₂O₂

Molecular Weight

213.1

Synonyms

6,8-Dichlorooctanoic acid
  • 6,8-Dichloro-octanoic Acid (6,8-dichlorocaprylic acid): This is the acid form of the molecule.
  • Ethyl 6,8-dichlorooctanoate (Ethyl 6,8-dichlorocaprylate): This is the ester form of the molecule, where an ethyl group is bonded to the carboxylic acid group.

Both forms have applications in scientific research, but the most common use is as an intermediate in the synthesis of lipoic acid (also known as thioctic acid).

Precursor to Lipoic Acid

Lipoic acid is a naturally occurring compound with antioxidant properties PubChem, CID 60003. It plays a role in cellular metabolism and is being investigated for its potential health benefits in various conditions, including heart disease, diabetes, and liver disease National Institutes of Health, Lipoic Acid.

6,8-Dichloro-octanoate serves as a key starting material in the synthetic pathway for lipoic acid. The specific process can vary, but it typically involves converting the 6,8-dichloro-octanoic acid or its ester form into other intermediates before final cyclization to form the lipoic acid ring Google Patents, CN105693510A: .

6,8-Dichloro-octanoate, also known as ethyl 6,8-dichlorooctanoate, is an organic compound characterized by the presence of two chlorine atoms at the 6th and 8th carbon positions of the octanoate chain. Its chemical formula is C10H18Cl2O2C_{10}H_{18}Cl_2O_2, and it has significant industrial and biological relevance. This compound is typically used as an intermediate in the synthesis of various chemical products, including lipoic acid, and is noted for its toxicological properties.

Currently, there is no well-established information regarding the specific mechanism of action of 6,8-dichloro-octanoate in biological systems.

  • Skin and eye irritation: The presence of chlorine atoms might raise the possibility of skin and eye irritation upon contact.
  • Environmental hazard: As with other chlorinated organic compounds, potential environmental toxicity cannot be ruled out, requiring careful handling and disposal.

The primary reactions involving 6,8-dichloro-octanoate include:

  • Chlorination Reactions: The compound can be synthesized through chlorination processes involving precursors like 8-hydroxyoctanoic acid. Chlorination agents such as phosgene are often employed to introduce chlorine atoms into the octanoate structure .
  • Esterification: It can also undergo esterification reactions, where it reacts with alcohols to form esters, a common reaction in organic synthesis .
  • Hydrolysis: In aqueous environments, 6,8-dichloro-octanoate can hydrolyze to yield 6,8-dichloro-octanoic acid and alcohols .

6,8-Dichloro-octanoate exhibits notable biological activities:

  • Toxicity: As an industrial toxin, it poses risks to human health and the environment. Its toxicological profile necessitates careful handling in laboratory and industrial settings .
  • Antimicrobial Properties: Some studies suggest that compounds similar to 6,8-dichloro-octanoate may exhibit antimicrobial activity, although specific research on this compound's efficacy is limited.

Several methods exist for synthesizing 6,8-dichloro-octanoate:

  • Chlorination of Precursors: One method involves the chlorination of 8-hydroxyoctanoic acid using phosgene in an organic solvent like dichloromethane. This process typically requires a base such as N,N-dimethylbenzylamine to control acidity during the reaction .
  • Ring-Opening Chlorination: Another method utilizes ring-opening chlorination of lactones derived from hexanols, which allows for high yields and purity suitable for industrial applications .
  • Esterification Routes: Esterification methods can also be employed where octanoic acid reacts with chlorinated alcohols under acidic conditions .

6,8-Dichloro-octanoate finds utility in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing lipoic acid and other pharmaceuticals .
  • Industrial Uses: Due to its toxicity, it is primarily used in controlled environments for specific chemical syntheses rather than widespread applications.

Several compounds share structural or functional similarities with 6,8-dichloro-octanoate. Below is a comparative overview:

Compound NameStructureUnique Features
Octanoic AcidC8H16O2C_8H_{16}O_2Non-chlorinated fatty acid; widely used in food.
6-Chloro-octanoic AcidC8H15ClO2C_8H_{15}ClO_2Contains one chlorine atom; less toxic than 6,8-dichloro variant.
8-Chloro-octanoic AcidC8H15ClO2C_8H_{15}ClO_2Contains one chlorine atom; similar applications but lower toxicity.
Lipoic AcidC8H14O2SC_{8}H_{14}O_2SBiologically active compound; synthesized from intermediates like 6,8-dichloro-octanoate.

The uniqueness of 6,8-dichloro-octanoate lies in its dual chlorination at specific carbon positions which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts.

Dates

Modify: 2023-08-15

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